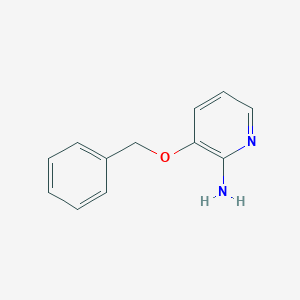

2-Amino-3-benzyloxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCBWICNRJLKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178748 | |

| Record name | 3-Benzyloxy-2-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24016-03-3 | |

| Record name | 2-Amino-3-benzyloxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24016-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-benzyloxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24016-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxy-2-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxy-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-BENZYLOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYW7T7718Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-benzyloxypyridine

CAS Number: 24016-03-3

This technical guide provides a comprehensive overview of 2-Amino-3-benzyloxypyridine, a pivotal chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and safety protocols.

Chemical and Physical Properties

This compound is a stable, solid compound under normal conditions.[1] It presents as a brown, green to brown, or off-white to pale yellow crystalline powder.[1][2][3] This compound is characterized by a pyridine (B92270) ring substituted with an amino group at the 2-position and a benzyloxy group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24016-03-3 | [4] |

| Molecular Formula | C₁₂H₁₂N₂O | [4] |

| Molecular Weight | 200.24 g/mol | [3][4] |

| Appearance | Brown, green to brown, or off-white to pale yellow crystalline powder | [1][2][3] |

| Melting Point | 92-94 °C | [4] |

| Boiling Point | 337.96°C (estimate) | |

| Density | 1.1131 g/cm³ (estimate) | |

| Solubility | Sparingly soluble in water.[1] Slightly soluble in chloroform, methanol, DMSO.[3] | [1][3] |

| pKa | 8.40 ± 0.10 (Predicted) | [1] |

| Storage | Store in a cool, dry, well-ventilated place, protected from light. Keep in a dark place under an inert atmosphere at room temperature. | [1][3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts (CDCl₃, 400 MHz) δ (ppm): 7.67 (d), 7.42-7.32 (m, phenyl), 6.95 (t), 6.57 (d), 5.04 (s, -OCH₂-), 4.8 (br s, -NH₂). | [5] |

| ¹³C NMR | Spectra available, detailed shifts can be obtained from referenced sources. | [2][6] |

| FTIR | Key peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching and bending vibrations. | [7] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 200. Key fragments include those corresponding to the loss of the benzyl (B1604629) group. | [5] |

Biological Activity and Applications

This compound is a significant building block in organic synthesis, particularly for the development of pharmaceutical compounds.[1][8] It is a known inhibitor of mitogen-activated protein kinase p38α (MAPK14), a key enzyme in cellular signaling pathways.[4][9]

p38α MAP Kinase Inhibition

The p38 MAP kinase signaling pathway is activated by a variety of cellular stresses and inflammatory cytokines.[8] This pathway plays a critical role in regulating inflammation, apoptosis, and cell differentiation.[10] As an inhibitor of p38α, this compound has potential applications in the development of therapies for inflammatory diseases and other conditions where this pathway is dysregulated.

p38 MAP Kinase Signaling Pathway

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of 2-amino-3-hydroxypyridine. The following is a representative protocol.

Workflow for the Synthesis of this compound

Caption: Synthesis Workflow.

Detailed Methodology:

-

In a three-necked round bottom flask equipped with a mechanical stirrer and a thermometer, combine a 40% sodium hydroxide (B78521) solution, a phase transfer catalyst (e.g., Adogen 464 or tetrabutylammonium (B224687) bromide), and dichloromethane.[1][8]

-

To this vigorously stirred biphasic mixture, add 2-amino-3-hydroxypyridine.

-

Cool the mixture to 25°C and add benzyl chloride in one portion.[1]

-

After the reaction is complete, allow the layers to separate. The lower aqueous phase is removed and can be further extracted with dichloromethane.[1]

-

The combined organic phases are washed with a saturated sodium chloride solution and dried over an anhydrous drying agent like potassium carbonate or sodium sulfate.[1][8]

-

The dichloromethane is removed under reduced pressure to yield a solid.[1]

-

The crude product is then purified by recrystallization from boiling absolute ethanol, followed by cooling, filtration, and drying in a vacuum oven.[1] Alternatively, purification can be achieved by column chromatography.[8]

p38α Kinase Activity Assay

The inhibitory effect of this compound on p38α kinase can be quantified using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate, such as ATF2.

Workflow for p38α Kinase Inhibition Assay

Caption: p38α Kinase Assay Workflow.

Detailed Methodology (Non-Radioactive, Immunoblotting):

-

Cell Lysate Preparation (Source of Kinase): Prepare cell lysates from cells stimulated to activate the p38 MAPK pathway.

-

Immunoprecipitation: Immunoprecipitate the active p38α kinase from the cell lysate using an anti-p38 MAP Kinase antibody.

-

Kinase Reaction:

-

Resuspend the immunoprecipitated kinase in a kinase assay buffer.

-

Aliquot the kinase into separate tubes for control and various concentrations of this compound.

-

Pre-incubate the kinase with the inhibitor for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATF2 substrate and ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.[1]

-

Terminate the reaction by adding SDS sample buffer and boiling.[1]

-

-

Detection:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phospho-ATF2.

-

Use an appropriate HRP-conjugated secondary antibody for detection via chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated ATF2.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Safety and Toxicology

Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety and Hazard Information

| Category | Information | Reference |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Personal Protective Equipment | Dust mask (type N95), eye shields, and gloves. | [4] |

Toxicological Data:

-

2-Amino-3-hydroxypyridine: The acute oral LD₅₀ in rats is reported as 500 mg/kg.[11] It is considered toxic if swallowed and causes skin and serious eye irritation.[5] The EC₅₀ for Daphnia magna is 24.6 mg/L over 48 hours, indicating it is toxic to aquatic life.[5]

-

2-Aminopyridine: This compound is known to be acutely toxic and is readily absorbed through the skin.[12]

Given the data on these related compounds, this compound should be handled with care as a potentially toxic and irritating substance. A full toxicological assessment has not been found.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 2-アミノ-3-ベンジルオキシピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. promega.com [promega.com]

- 11. cir-safety.org [cir-safety.org]

- 12. epa.gov [epa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyridine is a pivotal chemical intermediate, extensively utilized in the synthesis of complex organic molecules, most notably in the development of targeted cancer therapeutics such as Raf kinase inhibitors.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methods for their determination, and its relevance in contemporary pharmaceutical research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reactivity.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O | |

| Molecular Weight | 200.24 g/mol | [2] |

| Appearance | White to pale yellow or green to brown crystalline powder | [2][3] |

| Melting Point | 92-94 °C (lit.) | [4] |

| Boiling Point | 337.96°C (rough estimate) | |

| Density | 1.1131 (rough estimate) | |

| Refractive Index | 1.6660 (estimate) | |

| Flash Point | 172.6°C | |

| Vapor Pressure | 2.02E-05mmHg at 25°C |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility | Sparingly soluble in water. Slightly soluble in Chloroform, Methanol, and DMSO. | [2][3] |

| pKa | 8.40 ± 0.10 (Predicted) | [3] |

| LogP | 2.25 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Spectra available, detailed peak assignments can be found in specialized databases. |

| ¹³C NMR | Spectra available, detailed peak assignments can be found in specialized databases.[5] |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with a molecular weight of 200.24. |

| Infrared (IR) | Characteristic peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O functional groups. |

| UV-Visible | Spectral characteristics have been studied in various solvents and pH conditions.[6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route involves the benzylation of 2-amino-3-hydroxypyridine (B21099).

Procedure:

-

To a stirred solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and aqueous sodium hydroxide), a phase transfer catalyst such as tetrabutylammonium (B224687) bromide is added.[3]

-

Benzyl chloride is added to the mixture, and the reaction is stirred at room temperature or with gentle heating for several hours.[3]

-

Upon completion, the organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield this compound as a solid.[3]

Determination of Melting Point

The melting point is a crucial indicator of purity.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range (e.g., 0.5-1°C) is indicative of high purity.

Determination of Solubility

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, methanol, chloroform) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values.

Procedure (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Role in Drug Discovery: Targeting the Ras-Raf-MEK-ERK Pathway

This compound serves as a critical scaffold for the synthesis of a class of anticancer agents known as Raf kinase inhibitors. Raf kinases (A-RAF, B-RAF, and C-RAF) are key components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.

Inhibitors derived from the 2-aminopyridine (B139424) scaffold are designed to bind to the ATP-binding pocket of Raf kinases, thereby preventing their catalytic activity and blocking downstream signaling. The benzyloxy group can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry, primarily due to its role as a versatile building block for potent kinase inhibitors. The physicochemical properties outlined in this guide are essential for its handling, formulation, and the rational design of novel therapeutics. The provided experimental protocols offer a framework for the consistent and accurate characterization of this important molecule. A thorough understanding of these core properties will continue to facilitate its successful application in the development of next-generation targeted therapies.

References

- 1. RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-98% at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Amino-3-benzyloxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Amino-3-benzyloxypyridine, a molecule of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.67 | dd | 1H | Pyridine H-6 |

| 7.42 - 7.30 | m | 5H | Phenyl H |

| 6.94 | dd | 1H | Pyridine H-4 |

| 6.58 | t | 1H | Pyridine H-5 |

| 5.04 | s | 2H | -OCH₂- |

| 4.8 (broad s) | s | 2H | -NH₂ |

dd = doublet of doublets, m = multiplet, t = triplet, s = singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum was recorded in CDCl₃.[1]

| Chemical Shift (ppm) | Assignment |

| 150.1 | Pyridine C-2 |

| 145.8 | Pyridine C-3 |

| 137.2 | Phenyl C (quaternary) |

| 136.9 | Pyridine C-6 |

| 128.6 | Phenyl CH |

| 128.1 | Phenyl CH |

| 127.4 | Phenyl CH |

| 122.1 | Pyridine C-4 |

| 111.8 | Pyridine C-5 |

| 71.0 | -OCH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained from a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amine) |

| 3060 - 3030 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1620 | Strong | N-H bending (amine) |

| 1590, 1495, 1455 | Medium to Strong | C=C stretching (aromatic rings) |

| 1240 | Strong | C-O stretching (aryl ether) |

| 1100 | Medium | C-N stretching (amine) |

| 740, 695 | Strong | C-H bending (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 200 | 50.2 | [M]⁺ (Molecular Ion) |

| 109 | 4.9 | [M - C₇H₇]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 5.6 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analyses described above. Specific parameters for the acquisition of the presented data for this compound may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H NMR).

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Standard: Tetramethylsilane (TMS).

-

Temperature: Ambient probe temperature.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Number of scans: 512-2048 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid sample like this compound, direct insertion or injection of a solution into a GC is common. Electron Ionization (EI) is a typical ionization method for such compounds.

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: Typically 1-2 scans per second.

-

Inlet System (if GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

Visualizations

The following diagrams illustrate the relationships and workflows discussed in this guide.

Caption: Workflow for the spectral analysis of this compound.

Caption: Correlation of the molecular structure with key spectral data.

References

Solubility Profile of 2-Amino-3-benzyloxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-benzyloxypyridine, a key intermediate in pharmaceutical synthesis and a known inhibitor of mitogen-activated protein kinase p38α (MAPK14). While quantitative solubility data in various organic solvents remains limited in publicly available literature, this document consolidates existing qualitative information and presents a standardized experimental protocol for its precise determination. Furthermore, this guide illustrates the relevant biological context of this compound by detailing the p38 MAPK signaling pathway and outlining a typical experimental workflow for evaluating its inhibitory activity.

Physicochemical Properties

This compound is a solid, appearing as white to pale yellow or green to brown crystals. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Melting Point | 92-94 °C |

| Appearance | White to pale yellow crystals |

| pKa (Predicted) | 8.40 ± 0.10 |

Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals. However, qualitative assessments from various sources provide a general understanding of its solubility profile. This information is summarized in Table 2.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Water | Sparingly Soluble[3] |

Note: "Slightly soluble" and "sparingly soluble" are qualitative terms and should be experimentally quantified for specific applications.

Experimental Protocol for Solubility Determination

To obtain precise and reproducible quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, acetonitrile, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its peak area from the calibration curve.

-

-

Data Reporting: Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

The following diagram illustrates the general workflow for this experimental procedure.

Biological Context: p38 MAPK Signaling Pathway

This compound has been identified as an inhibitor of the p38α mitogen-activated protein kinase. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[][5][] Activation of this pathway is implicated in a variety of inflammatory diseases.[] An inhibitor like this compound would block the kinase activity of p38α, thereby preventing the phosphorylation of downstream substrates and mitigating the inflammatory response.

The following diagram provides a simplified representation of the p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Testing

Evaluating the efficacy of a potential p38 MAPK inhibitor such as this compound typically involves a multi-step experimental approach, progressing from in vitro enzyme assays to cell-based models.

The following diagram outlines a general workflow for testing the inhibitory activity of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a synthetic intermediate and a p38 MAPK inhibitor. While its solubility in common organic solvents is qualitatively described as slight to sparing, this guide provides a robust framework for its quantitative determination. The elucidation of its precise solubility is a critical step in optimizing reaction conditions, formulation development, and biological assays. The provided diagrams of the p38 MAPK pathway and the inhibitor testing workflow offer a clear visual guide for researchers investigating the biological activity of this and related compounds. Future work should focus on generating and publishing quantitative solubility data to further enhance the utility of this compound in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-benzyloxypyridine, a key intermediate in pharmaceutical research and drug development. Two primary synthetic routes are detailed: the direct O-benzylation of 2-amino-3-hydroxypyridine (B21099) and an alternative two-step pathway commencing with the O-benzylation of 2-nitropyridin-3-ol followed by nitro group reduction. This document presents a thorough examination of the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the two methodologies. All quantitative data is summarized in structured tables for clarity, and key reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyridine (B92270) core with amino and benzyloxy functionalities, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This guide aims to provide researchers and drug development professionals with a detailed understanding of its synthesis, enabling informed decisions in process development and scale-up operations.

Synthesis Route 1: Direct O-Benzylation of 2-Amino-3-hydroxypyridine

The most direct and commonly employed method for the synthesis of this compound is the O-benzylation of 2-amino-3-hydroxypyridine. This reaction is typically carried out using benzyl (B1604629) chloride in the presence of a base and often a phase-transfer catalyst to facilitate the reaction in a biphasic system.

Reaction Pathway

Caption: Direct O-Benzylation of 2-Amino-3-hydroxypyridine.

Experimental Protocols

Protocol 2.2.1: Sodium Hydroxide (B78521) in Dichloromethane

-

Reaction Setup: A round-bottom flask is charged with a 40% aqueous sodium hydroxide solution, dichloromethane, and a phase-transfer catalyst such as Adogen 464 or tetrabutylammonium (B224687) bromide.

-

Addition of Starting Material: 2-amino-3-hydroxypyridine is added to the vigorously stirred biphasic mixture.

-

Addition of Benzyl Chloride: Benzyl chloride is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for several hours (e.g., 16-19 hours).

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or potassium carbonate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product.[1]

Protocol 2.2.2: Sodium Hydroxide in Toluene

-

Reaction Setup: A reactor is charged with deionized water and sodium hydroxide, followed by the addition of 2-amino-3-hydroxypyridine, tetrabutylammonium bromide, and benzyl chloride.[2][3]

-

Reaction Conditions: The mixture is heated to 70-75°C and maintained at this temperature for approximately 6 hours.[2]

-

Work-up and Purification: After cooling, the layers are separated. The aqueous phase is extracted with toluene. The combined organic phases are washed with water and then concentrated. The product is crystallized from the concentrated solution at a low temperature (0-5°C), filtered, washed with cold toluene, and dried under vacuum.[2][3]

Quantitative Data

| Parameter | Protocol 2.2.1 | Protocol 2.2.2 |

| Starting Material | 2-amino-3-hydroxypyridine | 2-amino-3-hydroxypyridine |

| Reagents | Benzyl chloride, 40% NaOH, Adogen 464, Dichloromethane | Benzyl chloride, NaOH, Tetrabutylammonium bromide, Toluene, Water |

| Reaction Time | 16 hours | 6 hours |

| Temperature | 25°C | 70-75°C |

| Yield | Not explicitly stated | 77.3%[2][3] |

| Purity | Not explicitly stated | 99.53%[2][3] |

| Purification | Recrystallization from ethanol[1] | Crystallization from toluene[2] |

Synthesis Route 2: O-Benzylation of 2-Nitropyridin-3-ol and Subsequent Reduction

An alternative approach to this compound involves a two-step process starting from 2-nitropyridin-3-ol. This route first protects the hydroxyl group via O-benzylation and is followed by the reduction of the nitro group to an amine.

Reaction Pathway

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: O-Benzylation of 2-Nitropyridin-3-ol

-

Reaction Setup: To a solution of 2-nitropyridin-3-ol in a suitable solvent such as DMF or acetone, a base like anhydrous potassium carbonate or sodium hydride is added.

-

Addition of Benzylating Agent: Benzyl chloride or benzyl bromide is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to ensure completion. The progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, 3-benzyloxy-2-nitropyridine, can be purified by column chromatography.

Step 2: Reduction of 3-Benzyloxy-2-nitropyridine

Method A: Catalytic Hydrogenation

-

Reaction Setup: 3-Benzyloxy-2-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (5-10% Pd/C) is added to the solution.

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the desired product. Further purification can be achieved by recrystallization.

Method B: Reduction with Tin(II) Chloride

-

Reaction Setup: In a round-bottom flask, 3-benzyloxy-2-nitropyridine is dissolved in ethanol. Tin(II) chloride dihydrate is added, followed by concentrated hydrochloric acid.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a few hours.

-

Work-up and Purification: The reaction mixture is cooled and made basic with a saturated solution of sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.

Quantitative Data (Anticipated)

| Parameter | Step 1: O-Benzylation | Step 2: Reduction (Method A) | Step 2: Reduction (Method B) |

| Starting Material | 2-Nitropyridin-3-ol | 3-Benzyloxy-2-nitropyridine | 3-Benzyloxy-2-nitropyridine |

| Reagents | Benzyl chloride, K2CO3, DMF | H2, Pd/C, Ethanol | SnCl2·2H2O, HCl, Ethanol |

| Reaction Time | Several hours | Several hours | Several hours |

| Temperature | Room Temp. to elevated | Room Temperature | Reflux |

| Yield | Moderate to high | High | High |

| Purity | Good after chromatography | High | Good after work-up |

| Purification | Column chromatography | Filtration and concentration | Extraction and concentration |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the direct O-benzylation of 2-amino-3-hydroxypyridine.

Caption: General experimental workflow for the synthesis of this compound.

Comparison of Synthesis Routes

| Feature | Route 1: Direct Benzylation | Route 2: Two-Step Synthesis |

| Number of Steps | One | Two |

| Starting Materials | 2-Amino-3-hydroxypyridine | 2-Nitropyridin-3-ol |

| Atom Economy | Generally higher | Lower due to the introduction and removal of the nitro group |

| Reagent Hazards | Strong bases, organic solvents | Strong acids/bases, flammable solvents, potentially hazardous reducing agents |

| Process Simplicity | Simpler, more direct | More complex, requires isolation of an intermediate |

| Potential Issues | Potential for N-benzylation as a side reaction | Incomplete reduction, potential for debenzylation under harsh reduction conditions |

| Overall Yield | Good to excellent in a single step | Dependent on the yield of both steps |

Conclusion

Both presented synthetic routes offer viable methods for the preparation of this compound. The direct O-benzylation of 2-amino-3-hydroxypyridine is generally the more straightforward and atom-economical approach. However, the two-step synthesis starting from 2-nitropyridin-3-ol provides a valuable alternative, particularly if the starting material is more readily available or cost-effective. The choice of synthesis route will ultimately depend on factors such as starting material availability, cost, scale of production, and the desired purity of the final product. This guide provides the necessary technical details to assist researchers in making an informed decision and successfully implementing the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Amino-3-benzyloxypyridine, a key intermediate in pharmaceutical research and development. This document details the starting materials, experimental protocols, and quantitative data to support the efficient and reliable synthesis of this compound.

Core Synthesis Pathway: Benzylation of 2-Amino-3-hydroxypyridine

The most prevalent and well-documented method for the synthesis of this compound involves the benzylation of 2-amino-3-hydroxypyridine. This reaction is typically carried out in a biphasic system using a phase transfer catalyst.

Reaction Scheme

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-3-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers of 2-Amino-3-benzyloxypyridine, a versatile building block in medicinal chemistry. Understanding the reactivity of this molecule is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document outlines the key reactive sites based on the principles of aminopyridine chemistry and is supported by data from analogous compounds.

Core Concepts: Reactivity of Aminopyridines

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing pyridine (B92270) ring. The amino group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and enhancing the nucleophilicity of the exocyclic nitrogen. Conversely, the pyridine nitrogen acts as a nucleophilic center and can be protonated or alkylated.

Nucleophilic Sites

The primary nucleophilic sites in this compound are the exocyclic amino group and the pyridine ring nitrogen.

-

Exocyclic Amino Group (N-2): The lone pair of electrons on the amino nitrogen is readily available for donation, making it a strong nucleophilic center. This site is involved in reactions such as acylation, alkylation, and condensation. The nucleophilicity of this group is a key factor in its use as a building block for more complex molecules.[1][2]

-

Pyridine Ring Nitrogen (N-1): The pyridine nitrogen also possesses a lone pair of electrons and can act as a nucleophile, participating in reactions with electrophiles. Its basicity allows for protonation, forming pyridinium (B92312) salts.

The resonance structures of aminopyridines illustrate the delocalization of the amino group's lone pair into the pyridine ring, which enhances the electron density at the ring nitrogen and certain carbon atoms.

Caption: Resonance delocalization in the 2-aminopyridine core.

Electrophilic Sites

Electrophilic reactions on the this compound ring are directed by the activating effect of the amino group.

-

Pyridine Ring Carbons: The pyridine ring is generally electron-deficient; however, the electron-donating amino group at the C-2 position increases the electron density at the ortho (C-3) and para (C-5) positions, making them susceptible to electrophilic substitution. The C-3 position is already substituted with a benzyloxy group, thus electrophilic attack is most likely to occur at the C-5 position. The C-4 and C-6 positions are less activated.

Quantitative Analysis of Reactive Sites

| Atom | Mulliken Charge (e) | Predicted Reactivity |

| N (amino group) | -0.827 | Strong Nucleophile |

| N (pyridine ring) | -0.738 | Nucleophile |

| C2 | 0.709 | Electrophile |

| C3 | -0.279 | Nucleophile |

| C4 | 0.038 | Weak Electrophile |

| C5 | -0.404 | Strong Nucleophile |

| C6 | 0.205 | Electrophile |

Data based on computational analysis of 2-amino-5-methylpyridine (B29535).

The electrostatic potential map of 2-amino-5-methylpyridine further visualizes these reactive sites. The red regions indicate high electron density (nucleophilic) and the blue regions indicate low electron density (electrophilic).

Caption: Workflow for computational prediction of reactive sites.

Experimental Protocols: Synthesis of a Urea (B33335) Derivative

This protocol details a representative reaction showcasing the nucleophilicity of the exocyclic amino group of this compound in the synthesis of a urea derivative.

Reaction: this compound with an isocyanate.

Materials:

-

This compound

-

Substituted isocyanate (e.g., ethyl isocyanate)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the substituted isocyanate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired urea derivative.

Caption: Workflow for the synthesis of a urea derivative.

Conclusion

This compound possesses distinct nucleophilic and electrophilic sites, making it a valuable synthon in drug discovery. The exocyclic amino group and the pyridine nitrogen are the primary nucleophilic centers, while the pyridine ring, activated by the amino group, is susceptible to electrophilic attack, predominantly at the C-5 position. The provided computational insights, based on analogous structures, and the experimental protocol serve as a robust guide for researchers in the rational design and synthesis of novel molecules based on this versatile scaffold.

References

Stability of 2-Amino-3-benzyloxypyridine at Different pH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability of 2-Amino-3-benzyloxypyridine across a range of pH conditions. Due to the limited availability of direct experimental data for this specific molecule, this document presents a hypothesized stability profile based on the known chemical behavior of its constituent functional groups: the aminopyridine ring and the benzyl (B1604629) ether linkage. Detailed, best-practice experimental protocols for conducting forced degradation studies are provided, along with hypothetical data to guide researchers in designing and interpreting their own stability assessments. This guide is intended to serve as a foundational resource for scientists and professionals involved in the development of pharmaceuticals and other chemical entities containing the this compound scaffold.

Introduction

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications. Understanding its stability profile under different pH conditions is critical for the development of robust formulations, ensuring drug efficacy and safety, and defining appropriate storage conditions. The molecule's stability is primarily influenced by its two core functional moieties: the aminopyridine ring, which is susceptible to oxidation and whose reactivity is pH-dependent, and the benzyl ether linkage, which can undergo acid-catalyzed hydrolysis. This guide will explore the theoretical stability of this compound and provide the necessary protocols to empirically determine its degradation kinetics.

Hypothesized Degradation Pathways

The degradation of this compound is anticipated to proceed through two primary pathways, largely dependent on the pH of the environment.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is susceptible to protonation, followed by cleavage of the carbon-oxygen bond. This reaction is facilitated by the formation of a stable benzyl carbocation, leading to the formation of 2-amino-3-hydroxypyridine (B21099) and benzyl alcohol. This pathway is expected to be more prominent at lower pH values.

-

Oxidative Degradation: The aminopyridine ring, particularly the pyridine (B92270) nitrogen and the exocyclic amino group, can be susceptible to oxidation. The protonation state of these groups, which is pH-dependent, can influence the rate of oxidation.[1][2] Oxidative degradation can lead to the formation of N-oxides or other oxidized species.

Caption: Hypothesized degradation pathways for this compound.

Quantitative Stability Data (Hypothetical)

The following table summarizes the expected quantitative outcomes from a forced degradation study of this compound under various pH conditions. These values are hypothetical and intended to serve as a benchmark for experimental design.

| Condition | pH | Temperature (°C) | Duration (hours) | Hypothetical % Degradation | Major Degradants |

| Acid Hydrolysis | 1.0 | 60 | 24 | 15-25% | 2-Amino-3-hydroxypyridine, Benzyl alcohol |

| Acid Hydrolysis | 4.5 | 60 | 24 | 5-10% | 2-Amino-3-hydroxypyridine, Benzyl alcohol |

| Neutral | 7.0 | 60 | 24 | < 2% | Minimal degradation |

| Base Hydrolysis | 10.0 | 60 | 24 | < 5% | Oxidative impurities |

| Base Hydrolysis | 13.0 | 60 | 24 | 5-15% | Oxidative impurities, potential minor hydrolysis |

Experimental Protocols

A comprehensive forced degradation study is essential to empirically determine the stability of this compound. The following protocols outline the methodologies for such a study.

Materials and Reagents

-

This compound (Reference Standard)

-

Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

-

Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions

-

Phosphate (B84403) Buffer (pH 7.0)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Formic Acid (for mobile phase)

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Degradation:

-

To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of approximately 10 µg/mL for HPLC analysis.

-

-

Base Degradation:

-

To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to a final concentration of approximately 10 µg/mL for HPLC analysis.

-

-

Neutral Degradation:

-

To 1 mL of the stock solution, add 9 mL of phosphate buffer (pH 7.0).

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with mobile phase to a final concentration of approximately 10 µg/mL for HPLC analysis.

-

-

Control Sample:

-

Dilute the stock solution with mobile phase to the final concentration without subjecting it to stress conditions.

-

Caption: Experimental workflow for the forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Conclusion

References

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-3-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyridine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its role as a key intermediate in the development of kinase inhibitors and as a scaffold for compounds with other therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts in this area.

Introduction

This compound (CAS No: 24016-03-3) is a substituted pyridine (B92270) derivative characterized by an amino group at the 2-position and a benzyloxy group at the 3-position. This arrangement of functional groups provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The primary recognized biological activities associated with this scaffold are its role as a precursor to potent Raf kinase inhibitors and its intrinsic inhibitory activity against p38 mitogen-activated protein kinase (MAPK) α. Furthermore, derivatives of this compound have been explored for their potential in neuroprotection and as ligands for α-adrenergic receptors.

Key Biological Activities

Intermediate in the Synthesis of Raf Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of certain Raf kinase inhibitors. The Raf kinases (A-Raf, B-Raf, and C-Raf) are key components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers. The aminopyridine moiety of this compound can be elaborated to create structures that bind to the hinge region of the kinase domain of Raf, a common strategy in the design of kinase inhibitors.

Signaling Pathway: Ras-Raf-MEK-ERK Cascade

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation by upstream signals (e.g., growth factors), Ras GTPase recruits and activates Raf kinases. Raf then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression.

Inhibition of p38α Mitogen-Activated Protein Kinase

This compound has been identified as an inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is another crucial signaling cascade that is activated by cellular stress and inflammatory cytokines, playing a central role in inflammation, apoptosis, and cell differentiation. Inhibition of p38α is a therapeutic strategy for a range of inflammatory diseases.

Signaling Pathway: p38 MAPK Cascade

The p38 MAPK pathway is typically initiated by cellular stressors or inflammatory cytokines. This leads to the activation of a MAPKKK (e.g., TAK1, ASK1), which then phosphorylates and activates a MAPKK (MKK3 or MKK6). MKK3/6, in turn, phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including other kinases and transcription factors, to mediate cellular responses.

Derivatives with Neuroprotective and α-Adrenergic Receptor Activity

Research has shown that derivatives of this compound can be synthesized to possess other biological activities. For instance, certain 2-iminoimidazolidine derivatives have been shown to exhibit binding affinity for α-adrenergic receptors. Additionally, some pyridyl/pyrazinyl thiourea (B124793) derivatives synthesized from related aminopyridines have demonstrated neuroprotective effects against amyloid-β-induced toxicity, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Quantitative Data

Table 1: Summary of Potential Quantitative Biological Data

| Compound Class | Target | Assay Type | Key Parameter | Reported Value | Reference |

| This compound | p38α MAPK | Kinase Assay | IC50 | Data not available | - |

| 2-Iminoimidazolidine derivatives | α2-Adrenergic Receptor | Radioligand Binding | Ki / IC50 | Nanomolar range | Chang-Fong et al. |

| Pyridyl/pyrazinyl thiourea derivatives | Neuroprotection | Cell-based viability | EC50 | Micromolar range | Park et al. |

Experimental Protocols

Representative Synthesis of a Raf Kinase Inhibitor

The following is a representative protocol for the synthesis of a diaryl urea-based Raf kinase inhibitor, illustrating how a 2-aminopyridine (B139424) scaffold, similar to this compound, can be utilized. This protocol is based on the general synthesis of Sorafenib.

Workflow for Representative Raf Kinase Inhibitor Synthesis

References

2-Amino-3-benzyloxypyridine: A Technical Guide for p38α Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-benzyloxypyridine as a potential inhibitor of p38α mitogen-activated protein (MAP) kinase. p38α is a critical mediator in cellular signaling pathways, particularly in response to stress and inflammatory stimuli, making it a significant target for therapeutic intervention in a range of diseases. While this compound has been identified as an inhibitor of p38α activity, this guide also highlights the current gap in publicly available quantitative data on its specific potency. This document details the synthesis of the compound, provides a generalized protocol for its evaluation as a kinase inhibitor, and contextualizes its potential role within the broader p38α signaling cascade.

Introduction to p38α Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in regulating cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, osmotic shock, and UV radiation.[1] Among the four isoforms (α, β, γ, and δ), p38α (MAPK14) is the most extensively studied and is ubiquitously expressed.[2] Activation of the p38α pathway is implicated in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), positioning it as a key target for the development of anti-inflammatory therapeutics.[1] The inhibition of p38α has been explored for a multitude of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The p38α Signaling Pathway

The activation of p38α is a multi-step process initiated by various cellular stressors. This signaling cascade is crucial for a number of cellular processes, including inflammation, apoptosis, and cell differentiation.

Synthesis of this compound

This compound can be synthesized from 2-amino-3-hydroxypyridine (B21099) and benzyl (B1604629) chloride. The following table outlines a common synthetic protocol.

| Step | Procedure | Reagents & Conditions |

| 1 | Reaction Setup | In a round bottom flask, dissolve 2-amino-3-hydroxypyridine in a suitable solvent system. A biphasic system of dichloromethane (B109758) and a strong aqueous base is often employed. |

| 2 | Phase Transfer Catalyst | Add a phase transfer catalyst, such as Adogen 464 or tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases. |

| 3 | Alkylation | Add benzyl chloride to the vigorously stirred mixture. The reaction is typically carried out at room temperature overnight. |

| 4 | Workup | Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts. |

| 5 | Purification | Wash the combined organic phase with saturated sodium chloride solution and dry over an anhydrous salt like potassium carbonate. Concentrate the solution under reduced pressure. |

| 6 | Crystallization | Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound. |

Experimental Protocols for p38α Kinase Inhibition Assay

In Vitro Kinase Assay (General Protocol)

| Parameter | Description |

| Enzyme | Recombinant human p38α kinase. |

| Substrate | A known p38α substrate, such as ATF2 or a synthetic peptide. |

| Compound | This compound dissolved in DMSO, tested across a range of concentrations. |

| Assay Buffer | Typically contains Tris-HCl, MgCl₂, DTT, and BSA. |

| ATP | Used at a concentration near the Km for p38α. |

| Detection Method | Common methods include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., HTRF, LanthaScreen), or luminescence-based assays (e.g., ADP-Glo). |

| Procedure | 1. Add assay buffer, p38α enzyme, substrate, and varying concentrations of the inhibitor to a microplate. 2. Incubate to allow for inhibitor binding. 3. Initiate the kinase reaction by adding ATP. 4. Incubate for a defined period at a controlled temperature. 5. Stop the reaction and measure the signal according to the chosen detection method. |

| Data Analysis | Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. |

Structure-Activity Relationship (SAR) Considerations

While the direct SAR for this compound is not extensively published, analysis of other aminopyridine-based p38α inhibitors can provide insights. Key interactions often involve hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The benzyloxy group likely occupies a hydrophobic pocket, and modifications to this group could significantly impact potency and selectivity.

Conclusion and Future Directions

This compound is recognized as an inhibitor of p38α kinase. This guide has provided a detailed overview of its synthesis, the biological context of its target, and a framework for its experimental evaluation. A significant gap in the current scientific literature is the absence of quantitative inhibitory data (e.g., IC50, Ki) for this specific compound. Future research should focus on determining these values through in vitro kinase assays to fully characterize its potential as a p38α inhibitor. Further studies could also explore its selectivity against other kinases and its efficacy in cell-based and in vivo models of inflammation. The structural information presented here provides a solid foundation for the design of future analogs with potentially improved potency and pharmacokinetic properties.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure and Conformation of 2-Amino-3-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Amino-3-benzyloxypyridine, a versatile building block in medicinal chemistry. By integrating experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy with theoretical insights from computational studies, this document offers a detailed understanding of the molecule's three-dimensional arrangement and potential dynamic behavior. Key structural parameters, spectroscopic signatures, and experimental methodologies are presented to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, notably as a fragment in the development of kinase inhibitors.[1][2] Its molecular framework, featuring a pyridine (B92270) ring substituted with an amino group and a flexible benzyloxy moiety, allows for a range of non-covalent interactions crucial for molecular recognition and binding affinity. A thorough understanding of its intrinsic structural and conformational preferences is therefore paramount for rational drug design and structure-activity relationship (SAR) studies. This guide synthesizes the current knowledge on the molecular structure and conformation of this compound, presenting key data in a structured format and detailing the experimental and computational protocols employed in its characterization.

Molecular Structure and Crystallographic Data

Key Bond Lengths and Angles

The crystal structure reveals a planar pyridine ring, with the amino and benzyloxy substituents lying slightly out of the plane. The geometric parameters are consistent with theoretical calculations, providing a validated model of the molecule's core structure.

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Lengths | C2-N1 | 1.35 | Bond Angles | N1-C2-C3 | 123.0 |

| C2-N2 | 1.34 | C2-C3-C4 | 118.0 | ||

| C3-O1 | 1.37 | C2-C3-O1 | 119.0 | ||

| O1-C7 | 1.44 | C3-O1-C7 | 118.0 | ||

| C7-C8 | 1.50 | O1-C7-C8 | 109.5 |

Table 1: Selected bond lengths and angles for this compound derived from crystallographic and computational data.

Conformational Analysis

The conformation of this compound is primarily defined by the torsion angles around the C3-O1 and O1-C7 bonds. Computational studies, specifically Potential Energy Scans (PES) using Density Functional Theory (DFT), have been employed to determine the lowest energy conformation.[4][5] These studies indicate a preference for a staggered conformation that minimizes steric hindrance between the pyridine and benzyl (B1604629) rings.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the molecule, which are directly related to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of this compound in solution.[6][7][8] The chemical shifts are influenced by the electronic environment of each nucleus.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H (Amino) | ~5.8 | br s |

| H (Pyridine) | 6.7 - 7.8 | m |

| H (Methylene) | 5.1 | s |

| H (Benzyl) | 7.3 - 7.5 | m |

| ¹³C NMR | ||

| C (Pyridine) | 110 - 155 | |

| C (Methylene) | ~70 | |

| C (Benzyl) | 127 - 137 |

Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the characteristic vibrational modes of the molecule.[4][9][10] The IR and Raman spectra exhibit distinct bands corresponding to the stretching and bending of specific functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (Pyridine) | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 |

| C-N (Amino) | Stretching | ~1300 |

Table 3: Key vibrational frequencies for this compound.

Experimental and Computational Protocols

A combination of experimental and computational methods is essential for a comprehensive understanding of the molecular structure and conformation.

Experimental Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound.

Computational Chemistry Protocol

Theoretical calculations, particularly DFT, are powerful tools for complementing experimental data and exploring conformational landscapes.

Methodology for Geometry Optimization and Frequency Calculation: Computational studies are typically performed using Gaussian software.[4] The geometry of this compound is optimized using the B3LYP functional with a 6-311++G(d,p) basis set.[4] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Conclusion

The molecular structure and conformation of this compound have been well-characterized through a synergistic approach combining experimental and computational techniques. The pyridine and benzyl rings adopt a preferred orientation to minimize steric interactions, while the electronic distribution is influenced by the interplay of the amino and benzyloxy substituents. The data and protocols presented in this guide provide a solid foundation for researchers leveraging this important scaffold in the design of new chemical entities with tailored biological activities. The detailed structural and spectroscopic information is critical for building accurate molecular models for virtual screening, docking studies, and further synthetic elaboration.

References

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structure, thermal behavior and spectroscopic studies of a new organic hydrogen arsenate | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. This compound(24016-03-3) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Raf Kinase Inhibitors Utilizing 2-Amino-3-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in cellular signal transduction, regulating fundamental processes such as cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in the B-Raf gene (e.g., V600E), is a key driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers. This has established Raf kinases as prime targets for the development of targeted cancer therapies.

2-Amino-3-benzyloxypyridine has emerged as a valuable scaffold in the synthesis of potent and selective Raf kinase inhibitors.[2] The pyridine (B92270) core can serve as a hinge-binding motif, interacting with the kinase's ATP-binding pocket, while the benzyloxy group provides a vector for further chemical modification to enhance potency and selectivity. This document provides detailed application notes and protocols for the synthesis of a representative Raf kinase inhibitor incorporating the this compound moiety and a 1,3,4-oxadiazole (B1194373) ring, a common pharmacophore in kinase inhibitors known to improve metabolic stability and other pharmacokinetic properties.

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a multi-tiered kinase cascade initiated by the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2, the final kinases in the cascade. Activated ERK translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling gene expression related to cell growth and proliferation.[1][2]

Caption: The Raf-MEK-ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section details the multi-step synthesis of a representative Raf kinase inhibitor, N-(3-(benzyloxy)pyridin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Experimental Workflow

Caption: Synthetic workflow for the target Raf kinase inhibitor.

Step 1: Synthesis of 4-chloro-N'-(3-(benzyloxy)pyridin-2-yl)benzohydrazide (Intermediate 1)

-

Materials: this compound (1.0 eq), 4-chlorobenzoyl chloride (1.1 eq), triethylamine (B128534) (1.2 eq), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Add a solution of 4-chlorobenzoyl chloride in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford Intermediate 1.

-

Step 2: Synthesis of 2-(4-chlorobenzoyl)-N-(3-(benzyloxy)pyridin-2-yl)hydrazine-1-carbothioamide (Intermediate 2)

-

Materials: Intermediate 1 (1.0 eq), thiosemicarbazide (1.2 eq), ethanol (B145695).

-

Procedure:

-

Suspend Intermediate 1 in ethanol.

-

Add thiosemicarbazide to the suspension.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 2.

-

Step 3: Synthesis of N-(3-(benzyloxy)pyridin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (Final Product)

-